tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl carbamate group, a cyclohexyl ring, and an oxadiazole moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the difluoroethyl group:
Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized with a hydroxyl group, which can be achieved through various methods such as hydroboration-oxidation.
Coupling of the oxadiazole and cyclohexyl moieties: This step involves the formation of a carbon-carbon bond between the oxadiazole and cyclohexyl rings.
Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under certain conditions to form a corresponding amine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone on the cyclohexyl ring.
Reduction: Formation of an amine from the oxadiazole ring.
Substitution: Introduction of various functional groups in place of the difluoroethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, while the tert-butyl carbamate group can protect the amine functionality, allowing for selective interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Lacks the oxadiazole and difluoroethyl groups.
tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate: Lacks the hydroxyl group on the cyclohexyl ring.
tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexyl)carbamate: Has a methyl group instead of a hydroxyl group on the cyclohexyl ring.
Uniqueness
The presence of the oxadiazole ring, difluoroethyl group, and hydroxyl group on the cyclohexyl ring makes tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate unique
Properties
Molecular Formula |
C16H25F2N3O4 |
---|---|
Molecular Weight |
361.38 g/mol |
IUPAC Name |
tert-butyl N-[4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-5-7-16(23,8-6-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22) |
InChI Key |
RFUJHMHDUARAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.